1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene
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Overview
Description
1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
The synthesis of 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
Methylation: The addition of a methyl group to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the benzene ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and stability. The methoxy and methyl groups can affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but different positioning of the nitro group.
1-Fluoro-2-methyl-4-nitrobenzene: Lacks the methoxy group, affecting its chemical properties.
2-Fluoro-5-methyl-4-nitrophenyl methyl ether: Another derivative with slight structural variations.
Properties
IUPAC Name |
1-fluoro-2-methoxy-5-methyl-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHIHMKCWVOTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3108-02-9 |
Source
|
Record name | 2-Fluoro-4-methyl-5-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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